3-(Piperidin-4-yl)-1H-indole-5-carboxamide is a compound that belongs to the indole carboxamide class, which has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This compound features a piperidine moiety, which is known for enhancing biological activity through its interaction with various receptors. The structure of this compound allows it to participate in critical biochemical pathways, making it a subject of interest in medicinal chemistry.
The compound is classified under indole derivatives, specifically as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NHR). Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The synthesis and characterization of 3-(piperidin-4-yl)-1H-indole-5-carboxamide have been documented in various scientific studies, highlighting its synthesis routes and biological evaluations.
The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxamide typically involves several key steps:
These steps can be optimized for yield and purity using various solvent systems and reaction conditions, including temperature and time adjustments .
The molecular formula of 3-(piperidin-4-yl)-1H-indole-5-carboxamide is . Its structure consists of an indole core with a piperidine ring attached to it:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
3-(Piperidin-4-yl)-1H-indole-5-carboxamide can undergo several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or selectivity against specific targets .
The mechanism of action for 3-(piperidin-4-yl)-1H-indole-5-carboxamide is primarily associated with its interaction with specific receptors in biological systems. For instance, it has been studied as an allosteric modulator for cannabinoid receptors, where it enhances receptor activity without directly activating them. This modulation can lead to altered signaling pathways that may contribute to therapeutic effects such as anti-inflammatory or analgesic properties.
The precise binding interactions typically involve hydrogen bonding and hydrophobic interactions between the compound's functional groups and the receptor's active site .
The primary applications of 3-(piperidin-4-yl)-1H-indole-5-carboxamide include:
3-(Piperidin-4-yl)-1H-indole-5-carboxamide derivatives represent a novel antimalarial chemotype designed to overcome drug resistance in Plasmodium falciparum. This scaffold emerged from rational optimization of the GSK compound TCMDC-134281 (EC~50~ = 34 nM against 3D7 strain), which suffered from chloroquine cross-resistance due to its 4-aminoquinoline moiety. By replacing the quinoline fragment with a carboxamide group and simplifying the piperidine topology, researchers achieved a 10-fold reduction in lipophilicity (log P decreased from 5.2 to 3.8) while retaining nanomolar antiplasmodial activity. Key derivatives demonstrated EC~50~ values of ~3 µM against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains, with >100-fold selectivity over human HepG2 hepatoma cells [1]. This chemotype disrupts hemozoin formation—a critical detoxification pathway in Plasmodium—through a mechanism distinct from 4-aminoquinolines, as evidenced by differential inhibition kinetics in β-hematin crystallization assays [1] [2].
Table 1: Antimalarial Activity of Select Indole-Piperidine Carboxamides
Compound | R-Group | EC~50~ (3D7) (µM) | EC~50~ (Dd2) (µM) | HepG2 Selectivity Index |
---|---|---|---|---|
TCMDC-134281 | 4-Aminoquinoline | 0.034 | 1.7 | >294 |
Standard Carboxamide | 5-CONHCH~3~ | 3.1 | 3.4 | >106 |
Optimized Derivative | 5-CON(CH~3~)~2~ | 0.89 | 1.2 | >219 |
Structural analogs of 3-(piperidin-4-yl)-1H-indole-5-carboxamide exhibit potent anticancer activity through disruption of c-Myc/Max dimerization—a pivotal oncogenic transcription factor complex. Molecular docking simulations reveal that the carboxamide oxygen forms critical hydrogen bonds with Lys373 and Arg376 residues in the c-Myc helix-loop-helix domain, while the indole-piperidine core occupies a hydrophobic cleft essential for Max binding. Derivatives bearing meta-substituted piperidines (e.g., 3e with m-piperidin-1-yl) demonstrated dual inhibition of EGFR~T790M~ (IC~50~ = 68 nM) and BRAF~V600E~ (IC~50~ = 45 nM), pathways upstream of c-Myc activation [6]. In cellular assays, these compounds suppressed c-Myc-driven transcription in HepG2 and HCT116 lines by >80% at 1 µM, correlating with GI~50~ values of 29–78 nM. Notably, methylation of the indole nitrogen enhanced cellular uptake 3.2-fold by exploiting overexpressed organic cation transporters in tumor cells [6] [3].
The piperidine-indole scaffold demonstrates structural mimicry of endocannabinoids, enabling allosteric modulation of CB~1~ and CB~2~ receptors. 5-Carboxamide derivatives with C3 alkyl chains (e.g., -CH~2~CH~2~CH~3~) exhibit 42-fold selectivity for CB~2~ (K~i~ = 86 nM) over CB~1~ (K~i~ = 3.62 µM), as determined by [³⁵S]GTPγS binding assays. Molecular dynamics simulations indicate that the protonated piperidine nitrogen forms a salt bridge with Asp3.32 in CB~2~’s transmembrane helix 3, while the carboxamide engages Ser7.39 via water-mediated hydrogen bonding [5] [8]. Functional studies show biased agonism toward β-arrestin-2 recruitment (EC~50~ = 110 nM) with minimal cAMP modulation, suggesting utility in inflammatory conditions without psychoactive effects. Lead compounds reduced TNF-α production by 78% in LPS-stimulated microglia—a CB~2~-dependent effect blocked by the antagonist AM630 [5].
Critical SAR trends governing antimalarial selectivity include:
Table 2: SAR Analysis of Key Structural Modifications
Modification Site | Structural Change | Antimalarial EC~50~ (µM) | Selectivity Index (HepG2) | Key Effect |
---|---|---|---|---|
Carboxamide (R) | -CONH~2~ | 3.4 | 89 | Baseline |
-CONHCH~3~ | 2.1 | 204 | Enhanced permeability | |
Indole position 5 | -H | 4.2 | 76 | Reduced heme affinity |
-Cl | 1.7 | 132 | Improved β-hematin inhibition | |
Piperidine N | -H | 3.1 | 106 | Substrate for efflux pumps |
-CH~3~ | 5.8 | >300 | Reduced host cell uptake |
The 3-(piperidin-4-yl)-1H-indole-5-carboxamide core circumvents chloroquine resistance mechanisms by avoiding PfCRT-mediated transport. In isogenic Dd2 (chloroquine-resistant) vs. 3D7 (sensitive) strains, lead compounds exhibit resistance indices (RI = EC~50~ Dd2/EC~50~ 3D7) of 0.9–1.3, versus chloroquine’s RI of 48. This results from the absence of the 4-aminoquinoline moiety recognized by mutant PfCRT (Lys76Thr variant) [1] [2]. Fluorescence quenching assays confirm weak binding to heme (log K~a~ = 4.1) compared to chloroquine (log K~a~ = 5.8), preventing sequestration in the parasite’s digestive vacuole. Crucially, the carboxamide derivatives maintain full activity against K1 strain (multidrug-resistant) with a 1.1-fold EC~50~ shift, while showing no cross-resistance with artemisinin derivatives as evidenced by additive interaction indices (FIC~index~ = 0.9–1.2) in combination studies [1].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5